molecular formula C21H25BrN2 B10884423 2-[1-(4-Bromobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

2-[1-(4-Bromobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10884423
M. Wt: 385.3 g/mol
InChI Key: RGEKVKDFAMKIKN-UHFFFAOYSA-N
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Description

2-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a bromobenzyl group attached to a piperidine ring, which is further connected to a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting with the preparation of 4-bromobenzyl chloride. This intermediate is then reacted with piperidine to form 1-(4-bromobenzyl)piperidine. The final step involves the cyclization of this intermediate with tetrahydroisoquinoline under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 4-bromobenzaldehyde, 4-bromobenzoic acid, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

2-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including antimalarial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobenzyl)piperidine: Shares the bromobenzyl and piperidine structure but lacks the tetrahydroisoquinoline moiety.

    4-Bromo-N-Z-piperidine: Contains a bromobenzyl group attached to a piperidine ring but with different substituents.

    (E)-1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: A structurally similar compound with different functional groups.

Uniqueness

2-[1-(4-BROMOBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of the bromobenzyl, piperidine, and tetrahydroisoquinoline structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H25BrN2

Molecular Weight

385.3 g/mol

IUPAC Name

2-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C21H25BrN2/c22-20-7-5-17(6-8-20)15-23-12-10-21(11-13-23)24-14-9-18-3-1-2-4-19(18)16-24/h1-8,21H,9-16H2

InChI Key

RGEKVKDFAMKIKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=C(C=C4)Br

Origin of Product

United States

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